4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
The primary target of this compound is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
The compound acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the kinase domain of the receptor, thereby inhibiting its activity . This inhibition prevents the receptor from phosphorylating other proteins, which disrupts the signaling pathways that lead to cell proliferation and survival .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase affects several biochemical pathways. One of the key pathways is the Angiotensin II-induced pathway . This pathway is involved in various physiological processes, including blood pressure regulation and inflammation . By inhibiting the PDGF receptor tyrosine kinase, the compound disrupts this pathway, leading to a decrease in these physiological responses .
Pharmacokinetics
It is known that the compound has a favorable adme (absorption, distribution, metabolism, and excretion) profile . This suggests that the compound is well-absorbed in the body, is distributed to the necessary tissues, is metabolized efficiently, and is excreted in a timely manner . These properties contribute to the compound’s bioavailability and its ability to reach its target in the body .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and survival . This is due to the disruption of the signaling pathways that these processes depend on . In the context of diseases such as cancer, this can lead to a decrease in the growth and spread of cancer cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other compounds can affect the compound’s efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound . Understanding these factors is crucial for optimizing the use of the compound in a therapeutic context .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other tyrosine kinase inhibitors, it may interact with enzymes, proteins, and other biomolecules involved in signal transduction pathways . The nature of these interactions could involve binding to the active sites of enzymes, leading to their inhibition or activation.
Cellular Effects
Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridazinyl intermediate: This step involves the reaction of 4-methylpiperazine with a pyridazine derivative under controlled conditions to form the pyridazinyl intermediate.
Coupling with the phenyl group: The pyridazinyl intermediate is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the amine group of the intermediate reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent and selective inhibitor of the BCR-ABL kinase.
Uniqueness
4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific structural features, such as the presence of the pyridazinyl and piperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and further research.
Properties
IUPAC Name |
4-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17-3-5-19(6-4-17)23(29)24-20-9-7-18(8-10-20)21-11-12-22(26-25-21)28-15-13-27(2)14-16-28/h3-12H,13-16H2,1-2H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIHOJKLJBWLOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.